molecular formula C6H8F3N3O B10912338 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B10912338
M. Wt: 195.14 g/mol
InChI Key: YQAGKQDSROCYTM-UHFFFAOYSA-N
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Description

3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C6H8F3N3O

Preparation Methods

The synthesis of 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-methoxy-1H-pyrazol-4-amine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoroethyl groups can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological targets.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    3-Methoxy-1H-pyrazol-4-amine: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine: Lacks the methoxy group, which may affect its reactivity and interactions.

    3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Similar structure but without the amine group, leading to different chemical behavior.

The uniqueness of this compound lies in its combination of methoxy and trifluoroethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H8F3N3O

Molecular Weight

195.14 g/mol

IUPAC Name

3-methoxy-1-(2,2,2-trifluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C6H8F3N3O/c1-13-5-4(10)2-12(11-5)3-6(7,8)9/h2H,3,10H2,1H3

InChI Key

YQAGKQDSROCYTM-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1N)CC(F)(F)F

Origin of Product

United States

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